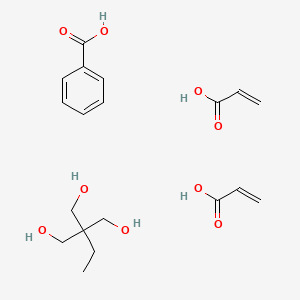
Trimethylolpropane benzoate diacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylolpropane benzoate diacrylate: , also known by its IUPAC name benzoic acid; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; prop-2-enoic acid , is a compound with the molecular formula C19H28O9 and a molecular weight of 400.4 g/mol . This compound is a combination of benzoic acid, 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, and prop-2-enoic acid, making it a complex molecule with diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trimethylolpropane benzoate diacrylate involves the combination of benzoic acid, 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, and prop-2-enoic acid. The reaction typically requires a catalyst and specific reaction conditions to ensure the proper formation of the compound. The process may involve steps such as esterification, hydroxylation, and polymerization.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and solvents can enhance the reaction efficiency and yield. The final product is then purified through processes such as distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Trimethylolpropane benzoate diacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Trimethylolpropane benzoate diacrylate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and pharmacological properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Trimethylolpropane benzoate diacrylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Benzoic Acid: A simpler aromatic carboxylic acid with antimicrobial properties.
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: A polyol used in the production of polymers and resins.
Prop-2-enoic Acid:
Uniqueness: Trimethylolpropane benzoate diacrylate is unique due to its combination of benzoic acid, 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, and prop-2-enoic acid, which imparts distinct chemical and physical properties. This combination allows for diverse applications in various fields, making it a versatile compound for research and industrial use.
Propiedades
Número CAS |
79720-88-0 |
|---|---|
Fórmula molecular |
C19H28O9 |
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
benzoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;prop-2-enoic acid |
InChI |
InChI=1S/C7H6O2.C6H14O3.2C3H4O2/c8-7(9)6-4-2-1-3-5-6;1-2-6(3-7,4-8)5-9;2*1-2-3(4)5/h1-5H,(H,8,9);7-9H,2-5H2,1H3;2*2H,1H2,(H,4,5) |
Clave InChI |
GNRGDZRKYVYAJF-UHFFFAOYSA-N |
SMILES |
CCC(CO)(CO)CO.C=CC(=O)O.C=CC(=O)O.C1=CC=C(C=C1)C(=O)O |
SMILES canónico |
CCC(CO)(CO)CO.C=CC(=O)O.C=CC(=O)O.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















